N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
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Overview
Description
N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, a phenyl group, and a trifluoromethyl-substituted benzenecarbohydrazide moiety, making it a molecule of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 4-(trifluoromethyl)benzenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death. The exact molecular pathways may involve the inhibition of key enzymes and the disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide
- N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenecarbohydrazide
- N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-methoxybenzenecarbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological applications. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, leading to distinct reactivity patterns .
Properties
IUPAC Name |
N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)15-8-6-13(7-9-15)17(26)25-23-11-14-10-22-24-16(14)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPPJLOCLSCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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